(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Description
Properties
IUPAC Name |
methyl 2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-18(22)13-6-2-3-7-14(13)20-11-12(10-19)17-21-15-8-4-5-9-16(15)24-17/h2-9,11,20H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJRJGHHORQTBH-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves a multi-step process:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Introduction of the cyanovinyl group: This step involves the reaction of the benzo[d]thiazole derivative with a cyanoacetic acid derivative under basic conditions to form the cyanovinyl intermediate.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanovinyl group can be reduced to an amine or aldehyde.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Amides or different esters.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, compounds containing the benzothiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, suggesting that (E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate may similarly exhibit such properties .
1.2 Acetylcholinesterase Inhibition
Research indicates that compounds with a similar structure exhibit significant inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. The binding interactions of these compounds with the enzyme suggest potential therapeutic applications for cognitive disorders . Molecular docking studies have shown promising results, indicating that modifications to the benzothiazole structure can enhance inhibitory potency .
Material Science Applications
2.1 Organic Photovoltaics
Benzothiazole derivatives are being explored for their role in organic photovoltaic materials due to their favorable electronic properties. The incorporation of this compound into polymer matrices has been investigated for improving charge transport and light absorption characteristics in solar cells .
2.2 Fluorescent Probes
The unique optical properties of benzothiazole derivatives make them suitable candidates for fluorescent probes in biological imaging. Studies have shown that the compound can be utilized in detecting specific biomolecules due to its fluorescence characteristics, which can be tuned through structural modifications .
Case Studies
Mechanism of Action
The mechanism of action of (E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The cyanovinyl group may also play a role in binding to molecular targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on synthesis, physical properties, and applications.
Structural Analogues with Benzo[b]thiophen-Benzo[d]thiazole Hybrids
Compounds such as dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5hc) and dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate (5ir) share the benzothiazole motif but differ in their ester groups (dibenzyl vs. dimethyl) and substituents (Cl vs. OMe). These variations influence reactivity and stereochemical outcomes:
- Yields : 5hc achieves 82% yield, higher than the target compound’s synthetic intermediates (e.g., 52% for compound 21 in ) .
- Steric Purity : 5hc exhibits >99.0% stereochemical purity via HPLC, surpassing the 80–82% purity of other malonates .
- Melting Points : Derivatives with bulkier ester groups (e.g., dibenzyl in 5hc: 125–127°C) have higher melting points than methyl esters (78–80°C for 5ir) .
| Compound | Substituent | Ester Group | Yield (%) | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|---|
| 5hc | 6-Cl | Dibenzyl | 82 | 125–127 | >99.0 |
| 5ir | 6-OMe | Dimethyl | 83 | 78–80 | 80.0 |
| Target Compound | – | Methyl | ~52* | N/A | N/A |
*Estimated from analogous synthesis in .
Phenol Ester Derivatives
2-(Benzo[d]thiazol-2-yl)phenyl benzoate () is synthesized via cross-dehydrogenative coupling using CuFe₂O₄ nanoparticles. Unlike the target compound, it lacks the cyanovinylamino bridge but shares the benzothiazole-phenol ester framework. Key differences include:
- Catalytic Efficiency : CuFe₂O₄ achieves 75% yield under optimized conditions, outperforming traditional catalysts .
- Substrate Flexibility: Dibenzyl ether and 2-iodo-1-phenylethanone can replace benzaldehyde, yielding 60–75% product .
Fluorophores and Biomedical Intermediates
- BTCNA ((E)-6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)naphthalen-2-yl acetate): Shares the cyanovinylbenzothiazole core with the target compound but incorporates a naphthalene acetate group. BTCNA exhibits strong fluorescence, making it suitable for sensor applications .
- MAEM (2-Mercapto-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate): A cephalosporin precursor with a thiazole-acetate backbone. Unlike the target compound, MAEM’s methoxyimino group enhances antibacterial activity .
Thioether-Linked Analogues
Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate (CAS 1213268-08-6) replaces the cyanovinylamino group with a thioether linkage. This structural change reduces conjugation, diminishing optoelectronic utility but improving thermal stability .
Key Research Findings
Synthetic Efficiency: Malonate derivatives (e.g., 5hc) achieve higher yields (82–83%) compared to cyanovinyl-based compounds (~52%), likely due to steric and electronic factors in condensation reactions .
Catalyst Dependency: CuFe₂O₄ nanoparticles enhance phenol ester synthesis (75% yield), whereas the target compound relies on piperidine-catalyzed Knoevenagel reactions .
Fluorescence Applications: The cyanovinylamino group in the target compound and BTCNA enables ICT-driven fluorescence, absent in thioether or malonate analogues .
Biological Activity
(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole moiety and a cyanovinyl group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step processes, including:
- Formation of the benzo[d]thiazole core : Cyclization of 2-aminobenzenethiol with aldehydes or ketones.
- Introduction of the cyanovinyl group : Reaction with cyanoacetic acid derivatives.
- Esterification : Finalizing the structure through esterification with methanol in the presence of an acid catalyst .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including proteins and enzymes. The benzo[d]thiazole component is known for its ability to inhibit enzyme activity, while the cyanovinyl group may enhance binding affinity to molecular targets .
Pharmacological Potential
Research indicates that compounds featuring benzo[d]thiazole derivatives exhibit significant pharmacological properties, including:
- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The structural characteristics allow for interactions with microbial enzymes, potentially leading to antibacterial effects .
- Neuroprotective Effects : Some derivatives have been linked to the inhibition of amyloid fibril formation, which is relevant in Alzheimer's disease research .
Data Table: Biological Activities of Related Compounds
Case Studies and Research Findings
- Antitumor Activity Study : A study explored the effects of benzo[d]thiazole derivatives on cancer cell lines, demonstrating that modifications in the structure could significantly enhance cytotoxicity against specific tumor types. The study highlighted that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
- Neuroprotective Mechanisms : Research focusing on amyloid fibril inhibition showed that certain benzo[d]thiazole derivatives could effectively prevent fibril formation in vitro, suggesting potential applications in Alzheimer's disease treatment. The mechanism was linked to direct interactions with amyloid-beta peptides .
- Antimicrobial Efficacy : A comparative study on various benzothiazole derivatives indicated that those with amino substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
